N-ethyl-N'-(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N-ethyl-N’-(6-methyl-5H-pyrido(3’,4’:4,5)pyrrolo(2,3-g)isoquinolin-10-yl)-, hemihydrate is a complex organic compound with a unique structure that combines elements of pyrido, pyrrolo, and isoquinolin
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-ethyl-N’-(6-methyl-5H-pyrido(3’,4’:4,5)pyrrolo(2,3-g)isoquinolin-10-yl)-, hemihydrate involves multiple steps, typically starting with the preparation of the pyrido and pyrrolo components. These components are then combined under specific reaction conditions to form the final compound. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated equipment to ensure consistency and efficiency. The process would include the careful control of reaction conditions, purification steps to remove any impurities, and quality control measures to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediamine, N-ethyl-N’-(6-methyl-5H-pyrido(3’,4’:4,5)pyrrolo(2,3-g)isoquinolin-10-yl)-, hemihydrate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can also be performed, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
1,3-Propanediamine, N-ethyl-N’-(6-methyl-5H-pyrido(3’,4’:4,5)pyrrolo(2,3-g)isoquinolin-10-yl)-, hemihydrate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,3-Propanediamine, N-ethyl-N’-(6-methyl-5H-pyrido(3’,4’:4,5)pyrrolo(2,3-g)isoquinolin-10-yl)-, hemihydrate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in a medicinal context, the compound may interact with enzymes or receptors to modulate their activity, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,3-Propanediamine, N-ethyl-N’-(6-methyl-5H-pyrido(3’,4’:4,5)pyrrolo(2,3-g)isoquinolin-10-yl)-, hemihydrate include other derivatives of pyrido, pyrrolo, and isoquinolin structures. These compounds may share some chemical properties and reactivity but differ in their specific structures and applications.
Uniqueness
What sets 1,3-Propanediamine, N-ethyl-N’-(6-methyl-5H-pyrido(3’,4’:4,5)pyrrolo(2,3-g)isoquinolin-10-yl)-, hemihydrate apart is its unique combination of structural elements, which gives it distinct chemical and biological properties
Propriétés
Numéro CAS |
83947-99-3 |
---|---|
Formule moléculaire |
C20H23N5 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
N-ethyl-N'-(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)propane-1,3-diamine |
InChI |
InChI=1S/C20H23N5/c1-3-21-7-4-8-23-20-16-11-15-17-12-22-9-6-18(17)25-19(15)13(2)14(16)5-10-24-20/h5-6,9-12,21,25H,3-4,7-8H2,1-2H3,(H,23,24) |
Clé InChI |
RUPSDCVSULNLGQ-UHFFFAOYSA-N |
SMILES canonique |
CCNCCCNC1=NC=CC2=C(C3=C(C=C21)C4=C(N3)C=CN=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.